4-Methyl-2-oxooxolane-3-carboxylic acid
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Overview
Description
4-Methyl-2-oxooxolane-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. It is a valuable building block for the synthesis of a variety of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-methyl-3-oxo-butanoic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-oxooxolane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with enzymes involved in metabolic pathways, affecting their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxooxolane-3-carboxylic acid: Similar structure with a methyl group at a different position.
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Contains an additional ethyl group.
2-Oxooxolane-3-carboxylic acid: Lacks the methyl group .
Uniqueness
4-Methyl-2-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-methyl-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-3-2-10-6(9)4(3)5(7)8/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
IQEBRENRSCYIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1C(=O)O |
Origin of Product |
United States |
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